Methyl 2-amino-3,5-dibromo-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

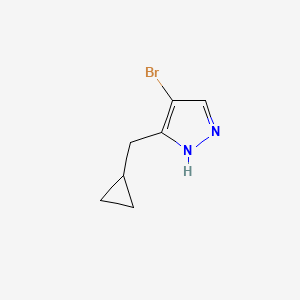

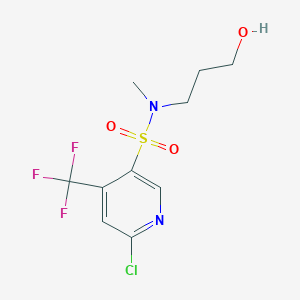

“Methyl 2-amino-3,5-dibromo-4-methoxybenzoate” is a chemical compound with the molecular formula C9H9Br2NO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains functional groups such as amino (-NH2), methoxy (-OCH3), and ester (-COOCH3) groups, along with two bromine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3,5-dibromo-4-methoxybenzoate” consists of a benzene ring substituted with two bromine atoms, an amino group, and a methoxy group. The benzoate ester group is attached to one of the carbon atoms of the benzene ring .Physical And Chemical Properties Analysis

“Methyl 2-amino-3,5-dibromo-4-methoxybenzoate” is a solid at room temperature . Its molecular weight is 338.98 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Scientific Research Applications

Synthesis and Biological Evaluation of Compounds :Research by Romagnoli et al. (2008) focuses on the synthesis of compounds using a similar structural motif for antimitotic agents and tubulin inhibitors. They identified potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Photodynamic Therapy for Cancer Treatment :Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in photodynamic therapy for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity of Zinc Complexes :A study by Chohan, Scozzafava, and Supuran (2003) discussed the antibacterial properties of Zn(II) chelates derived from Schiff bases, which were synthesized from various benzothiazole derivatives. These complexes were screened for antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).

Synthesis of Pharmaceutical Intermediates :The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, was described by Wang Yu (2008), showcasing the methodological advancements in creating pharmaceutical intermediates (Wang Yu, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name |

methyl 2-amino-3,5-dibromo-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZCUHABNJUDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)N)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3,5-dibromo-4-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980154.png)

![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2980156.png)

![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)

![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)